Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-9(2,3)13-6-10/h7H,4-6H2,1-3H3 |
InChI Key |
XNSWPMHIEXPUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(OC2)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Precursors
The synthesis often starts from cyclobutanone or cyclopentanone derivatives functionalized to enable spirocyclization. For example, an O-silylated 2-(hydroxymethyl)cyclobutanone derivative can serve as a versatile precursor. The presence of hydroxyl and ketone groups facilitates ring closure and functional group transformations.
Formation of the Spirocyclic Scaffold
Two main synthetic routes are reported for constructing the spirocyclic core:
Meinwald Oxirane Rearrangement: This method involves epoxidation of an olefinic precursor followed by acid-catalyzed rearrangement to form the 1,5-dioxaspiro structure. It is suitable for substrates designed to yield 1,5-dioxaspiro[2.4]heptane systems.
Dichloroketene Addition: This approach uses dichloroketene addition to a cyclobutanone derivative to form a spirocyclic intermediate that can be further transformed into the target dioxaspiro compound.
Olefination Techniques
Olefination of the ketone precursor to introduce the alkene functionality is a critical step. The Tebbe reagent (a titanium-based olefination reagent) is preferred over the Wittig reaction in some cases due to better reactivity with sterically hindered or sensitive substrates.
Esterification
Following the formation of the spirocyclic core, the introduction of the ethyl carboxylate group is commonly achieved by reaction with ethyl chloroformate or ethyl bromoacetate under basic conditions (e.g., triethylamine) to form the ester linkage at the 2-position of the spiro ring.
Purification and Characterization
Purification methods include recrystallization and chromatographic techniques such as column chromatography to isolate the pure compound. Characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the stereochemistry and molecular structure.
Summary of Preparation Methods in Tabular Form
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Starting Material | Cyclobutanone derivative | O-silylated 2-(hydroxymethyl)cyclobutanone | Provides functional groups for spirocyclization |
| Olefination | Tebbe olefination | Tebbe reagent, inert atmosphere | Preferred for sterically hindered ketones |
| Spirocyclic ring formation | Meinwald oxirane rearrangement or dichloroketene addition | Epoxidation reagents or dichloroketene | Choice depends on substitution pattern; forms 1,5-dioxaspiro[2.4]heptane core |
| Esterification | Reaction with ethyl chloroformate | Triethylamine, anhydrous conditions | Forms ethyl carboxylate ester at 2-position |
| Purification | Recrystallization, column chromatography | Solvent systems such as hexane/ethyl acetate | Ensures high purity for further applications |
| Characterization | NMR, Mass Spectrometry, X-ray | Standard analytical techniques | Confirms structure and stereochemistry |
Research Discoveries and Synthetic Insights
The use of titanium-based Tebbe olefination has been shown to overcome limitations of the Wittig reaction in forming spirocyclic alkenes, especially when substrates are sterically hindered or sensitive to basic conditions.
The stereochemical diversity-oriented conformational restriction strategy underscores the importance of spirocyclic scaffolds like this compound in drug design, providing rigid frameworks that enhance binding specificity and stability.
Modified Strecker reactions using chiral auxiliaries (e.g., Ellman’s sulfinamide) have been employed to introduce stereochemical control in spirocyclic ketone intermediates, although diastereoselectivity can be moderate, necessitating chromatographic separation of stereoisomers.
Libraries of spirocyclic glutamic acid analogs, structurally related to the target compound, have been synthesized and tested for biological activity such as inhibition of glutamate racemase, a potential antibiotic target, highlighting the compound’s relevance in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate with similar spirocyclic esters and related compounds:
Key Observations:
- Substituent Effects: Methyl and ethyl carboxylate groups (e.g., ) influence lipophilicity and metabolic stability.
- Functional Groups: The ketone in Ethyl6-oxo-4-oxaspiro increases electrophilicity compared to the ether-linked analogs, making it more reactive toward nucleophiles.
Biological Activity
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1936400-35-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.
- Molecular Formula : CHO
- Molecular Weight : 200.23 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1936400-35-9 |
| Molecular Formula | CHO |
| Molecular Weight | 200.23 g/mol |
Synthesis
The synthesis of this compound has been documented in various studies. Typically, it involves the reaction of appropriate dioxane derivatives with ethyl carboxylates under controlled conditions to yield the desired spiro compound. The synthetic route often includes steps such as cyclization and esterification.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds within the spirocyclic family. For instance, a study focusing on spiro[2.4]heptane derivatives indicated significant anticonvulsant effects when tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compounds demonstrated protective indices that suggest a promising therapeutic potential against seizures .
Neurotoxicity Assessment
Neurotoxicity is a critical parameter in evaluating the safety profile of new compounds. In the aforementioned studies, neurotoxicity was assessed using the rotorod test, which evaluates motor coordination and balance in treated animals. Compounds with favorable anticonvulsant activity also exhibited acceptable levels of neurotoxicity, indicating a potential therapeutic window for clinical use .
Case Studies
- Anticonvulsant Efficacy : A study published in European Journal of Medicinal Chemistry evaluated several spirocyclic compounds for their anticonvulsant activity. Among them, derivatives similar to this compound showed promising results with ED50 values indicating effective seizure protection .
- Neurotoxicity Profile : In assessing the safety profile of these compounds, researchers found that while some exhibited potent anticonvulsant effects, they maintained a good safety margin with median toxic doses significantly higher than effective doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
